molecular formula C5H6Br2O2 B056895 1,5-Dibromopentane-2,4-dione CAS No. 68864-57-3

1,5-Dibromopentane-2,4-dione

Cat. No. B056895
CAS RN: 68864-57-3
M. Wt: 257.91 g/mol
InChI Key: YEQQPGHXABHYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dibromopentane-2,4-dione, commonly known as DBD, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is known for its ability to form covalent bonds with various biological molecules, including proteins and nucleic acids. DBD has been used as a reagent for the modification of biomolecules, as well as a tool for the study of biochemical and physiological processes.

Mechanism Of Action

DBD acts as a nucleophile, reacting with electrophilic groups on biomolecules to form covalent bonds. This allows for the targeted modification of specific amino acid residues in proteins, or specific nucleotides in DNA and RNA. The reactivity of DBD can be modulated by changing the reaction conditions, such as pH and temperature, allowing for precise control over the modification process.

Biochemical And Physiological Effects

The modification of biomolecules with DBD can have a range of effects on their biochemical and physiological properties. For example, the modification of a specific amino acid residue in a protein can alter its activity or stability, while the modification of a specific nucleotide in DNA can affect gene expression. DBD has also been used to create protein conjugates for use in drug delivery and imaging applications.

Advantages And Limitations For Lab Experiments

DBD offers several advantages for use in lab experiments, including its high reactivity and specificity for certain biomolecules. However, its reactivity can also be a limitation, as it can potentially react with unintended targets or cause unwanted modifications. The handling of DBD requires specialized equipment and training, and its use should be carefully controlled to minimize potential hazards.

Future Directions

There are several potential future directions for the use of DBD in scientific research. One area of focus is the development of new methods for the targeted modification of specific biomolecules, such as the use of DBD in combination with other reagents or catalysts. Another area of interest is the application of DBD in the study of disease mechanisms, such as the modification of proteins involved in cancer or neurodegenerative diseases. Overall, the versatility and reactivity of DBD make it a valuable tool for a wide range of scientific applications.

Synthesis Methods

DBD can be synthesized through a variety of methods, including the reaction of pentane-2,4-dione with bromine in the presence of a strong acid catalyst. Other methods involve the use of bromine and sodium hydroxide, or the reaction of pentane-2,4-dione with hydrobromic acid and hydrogen peroxide. The synthesis of DBD requires careful handling, as it is a highly reactive and potentially hazardous compound.

Scientific Research Applications

DBD has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the modification of proteins and nucleic acids, allowing researchers to study the structure and function of these molecules. DBD has also been used to study the mechanisms of enzyme catalysis, as well as the interactions between proteins and other biomolecules.

properties

CAS RN

68864-57-3

Product Name

1,5-Dibromopentane-2,4-dione

Molecular Formula

C5H6Br2O2

Molecular Weight

257.91 g/mol

IUPAC Name

1,5-dibromopentane-2,4-dione

InChI

InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2

InChI Key

YEQQPGHXABHYPF-UHFFFAOYSA-N

SMILES

C(C(=O)CBr)C(=O)CBr

Canonical SMILES

C(C(=O)CBr)C(=O)CBr

synonyms

1,5-Dibromoacetylacetone

Origin of Product

United States

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